2-phenyl[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione
Overview
Description
2-Phenyl[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused with a quinazoline ring, with a phenyl group attached at the 2-position and a thione group at the 5(6H)-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydrazinoquinazoline with carbon disulfide, followed by treatment with potassium ethylxanthogenate. This reaction proceeds via a Dimroth-like rearrangement to yield the desired product . Another method involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid, followed by Dimroth rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Industry: Potential use in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 2-phenyl[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione involves its interaction with various molecular targets. The compound can form hydrogen bonds and has high dipole moments, which facilitate its binding to biomolecular targets. It has been shown to interact with adenosine and benzodiazepine receptors, leading to its biological activities . The compound’s anticancer properties are attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2-Phenyl[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione can be compared with other similar compounds such as:
2-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one: Similar structure but with a carbonyl group instead of a thione group.
2-Hetaryl[1,2,4]triazolo[1,5-c]quinazolines: Similar structure with different substituents on the triazole ring.
4-Morpholinylquinazolines: Different substituents on the quinazoline ring, affecting their photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4S/c20-15-16-12-9-5-4-8-11(12)14-17-13(18-19(14)15)10-6-2-1-3-7-10/h1-9H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCXKSKECVRGFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C4C=CC=CC4=NC(=S)N3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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